EEF2

Diphthamide ADP-ribosylation Toxin susceptibility

Eukaryotic Elongation Factor 2 (eEF2) is a highly conserved, five-domain GTPase that catalyzes the ribosomal translocation step during the elongation phase of eukaryotic protein synthesis. As an essential gene, its homozygous deletion in model organisms is lethal , underscoring its irreplaceable function.

Molecular Formula
Molecular Weight
Cat. No. B1575316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEEF2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

EEF2: Eukaryotic Elongation Factor 2—The Essential Translocase in Eukaryotic Protein Synthesis


Eukaryotic Elongation Factor 2 (eEF2) is a highly conserved, five-domain GTPase that catalyzes the ribosomal translocation step during the elongation phase of eukaryotic protein synthesis [1]. As an essential gene, its homozygous deletion in model organisms is lethal [2], underscoring its irreplaceable function. eEF2 uniquely contains a post-translationally modified histidine residue, diphthamide, which is conserved from archaea to humans and serves as the specific target for ADP-ribosylation by bacterial toxins like diphtheria toxin (DT) and Pseudomonas exotoxin A [3]. Unlike its prokaryotic functional analog EF-G, eEF2 is subject to complex eukaryotic-specific regulation, most notably via phosphorylation by eEF2 kinase (eEF2K) at Thr56, which inactivates its translocase activity [4].

Why eEF1A Analogs and Prokaryotic EF-G Cannot Substitute for EEF2 in Eukaryotic Models


Generic substitution of eEF2 with other elongation factors is not feasible due to fundamental functional divergence and distinct regulatory mechanisms. eEF1A1 and eEF1A2 mediate the GTP-dependent delivery of aminoacyl-tRNA to the ribosomal A-site [1], whereas eEF2 catalyzes the subsequent translocation of peptidyl-tRNA from the A- to the P-site [2]. These are sequential, non-overlapping steps in translation. Furthermore, prokaryotic EF-G, the bacterial functional homolog, lacks the eukaryotic-specific regulatory phosphorylation site (Thr56) and the diphthamide modification [3], making it unsuitable for studies of eukaryotic translational control or for assays targeting eEF2K. Even within eukaryotes, the expression patterns of eEF2 and its paralogs diverge; for instance, EEF1A1 expression is often downregulated in cancers where EEF2 is overexpressed, demonstrating a reciprocal relationship [4]. Therefore, specific and quantitative investigations of eEF2 function or inhibition require the precise use of eEF2 and its dedicated tools.

Quantitative Differentiation of EEF2: A Comparative Data Guide for Scientific Procurement


Unique Post-Translational Modification: Diphthamide Confers Exquisite and Specific Toxin Sensitivity

EEF2 is uniquely modified at His699 (in yeast) to diphthamide, a complex modification absent in all other eukaryotic elongation factors and prokaryotic EF-G [1]. This modification is the sole target for ADP-ribosylation by diphtheria toxin (DT) and Pseudomonas exotoxin A [2]. In a direct head-to-head comparison, mouse embryonic fibroblasts (MEFs) expressing a diphthamide-deficient eEF2 mutant (H699N) exhibited nearly complete resistance to toxin-induced cell death, with only ~30% cell death after 200 hours of toxin incubation, compared to rapid and complete lethality in wild-type controls [3].

Diphthamide ADP-ribosylation Toxin susceptibility Translational fidelity

Selective Pharmacological Targeting: eEF2 Kinase (eEF2K) Inhibitors Demonstrate High Specificity for the eEF2 Pathway

The activity of eEF2 is uniquely regulated by a dedicated kinase, eEF2K, which phosphorylates eEF2 at Thr56, leading to its inactivation [1]. This pathway can be selectively probed with inhibitors. The small molecule NH125 inhibits eEF2K with an IC50 of 60 nM . In a direct cross-kinase panel, NH125 exhibits >125-fold selectivity for eEF2K over PKC, PKA, and CaMKII, with IC50 values of 7.5 µM, 80 µM, and >100 µM for these off-target kinases, respectively . Similarly, the inhibitor A-484954 potently inhibits eEF2K (IC50 = 280 nM) with little activity against a broad panel of serine/threonine and tyrosine kinases [2].

eEF2K Kinase inhibitor Selectivity IC50

Cancer-Specific Expression Profile: Reciprocal Relationship with EEF1A1 Defines a Unique Prognostic Signature

In a pan-cancer analysis of seven translation elongation factors, EEF2 mRNA levels were found to be significantly overexpressed in most cancer types, including breast and lung cancer, where high expression predicted poor prognosis [1]. In contrast, its functional partner EEF1A1 exhibited the reverse trend, with decreased expression in the same cancers, creating a unique and reciprocal expression signature [1]. In a specific study of ovarian cancer, eEF2 protein expression correlated significantly with tumor grade (P=0.045) and FIGO stage (P=0.035). Furthermore, a multivariate Cox proportional hazards model established eEF2 as an independent prognostic factor for overall survival (P=0.004) [2].

Cancer prognosis Biomarker Gene expression EEF1A1

Essentiality and Developmental Lethality: A Phenotype Not Observed with eEF1A Paralog Knockouts

The functional requirement for eEF2 is absolute and distinct from its paralogs. While eEF1A1 and eEF1A2 exhibit tissue-specific expression and can partially compensate for one another [1], eEF2 is essential. In C. elegans, a homozygous deletion of eef-2 is lethal [2]. In mice, a homozygous knock-in of a diphthamide-deficient eEF2 mutant is largely perinatally lethal; at weaning, only 1.2% of homozygous mice are observed, far below the expected 25% Mendelian ratio [3]. This contrasts with the viable phenotypes of Eef1a1 knockout mice, which survive to adulthood despite exhibiting some neurological defects [4].

Essential gene Knockout phenotype Lethality Development

Optimal Research and Industrial Application Scenarios for EEF2 Based on Differentiated Evidence


High-Specificity Screening for eEF2K Inhibitors and Pathway Modulators

This scenario leverages the unique and selective inhibition of the eEF2K/eEF2 axis. Researchers developing novel eEF2K inhibitors should use eEF2 (or its phosphorylated form) as the primary substrate in kinase assays, with the knowledge that compounds like NH125 and A-484954 provide well-characterized selectivity benchmarks (IC50 = 60 nM and 280 nM, respectively) against a clean kinase panel . This ensures that screening hits are truly targeting the eEF2 pathway and not producing off-target effects on other kinases like PKC or PKA . The use of phospho-specific eEF2 (Thr56) antibodies is also essential for orthogonal validation in cellular assays.

Cell Line Engineering Using Diphtheria Toxin-Based Selection

The exclusive sensitivity of wild-type eEF2 to ADP-ribosylation by diphtheria toxin provides a powerful and stringent selection system. Researchers can generate cell lines with targeted mutations in eEF2 (e.g., in the diphthamide synthesis pathway) and then use diphtheria toxin to select for resistant clones with near-perfect stringency [1]. This application is impossible with any other elongation factor or with eEF2 orthologs that lack the diphthamide modification [1]. The quantitative resistance observed (e.g., only 30% cell death after 200h in mutant MEFs) underscores the power of this approach [2].

Cancer Biomarker Discovery and Prognostic Panel Development

Given the independent prognostic value of eEF2 (P=0.004 for overall survival in ovarian cancer) and its reciprocal expression pattern with EEF1A1 across multiple cancer types [3], eEF2 is a prime candidate for inclusion in cancer biomarker panels. Researchers developing tissue microarrays or gene expression signatures for patient stratification should prioritize eEF2 quantification. Its overexpression is specifically linked to poor prognosis in breast and lung cancers [3], making it a more informative marker than EEF1A1, which is often downregulated in the same contexts and thus provides a contrasting, valuable signal.

Fundamental Studies of Eukaryotic-Specific Translation Elongation Control

For basic research into the mechanisms of translational control, eEF2 is irreplaceable. Its unique regulation by multisite phosphorylation (an ordered process beginning at Thr56) and its role as the exclusive target of eEF2K [4] cannot be modeled with prokaryotic EF-G. Furthermore, the essential and lethal phenotype of eEF2 knockout [5] necessitates its use in conditional genetic systems to study the acute consequences of its inhibition, providing insights into cellular stress responses, nutrient sensing, and development that are specific to the eukaryotic lineage.

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